molecular formula C24H23BrN4O3S2 B12477639 3-bromo-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3-bromo-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12477639
M. Wt: 559.5 g/mol
InChI Key: XIKLIISCEJQETI-UHFFFAOYSA-N
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Description

3-(3-BROMO-4-METHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a combination of bromine, methoxy, benzoyl, thiophene, piperazine, and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-4-METHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multiple steps:

    Formation of 3-Bromo-4-methoxybenzoic acid: This can be achieved by bromination of 4-methoxybenzoic acid using bromine in the presence of a catalyst.

    Conversion to 3-Bromo-4-methoxybenzoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Reaction with thiourea: The acyl chloride is reacted with thiourea to form the thiourea derivative.

    Coupling with thiophene-2-carbonyl piperazine: The final step involves coupling the thiourea derivative with thiophene-2-carbonyl piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMO-4-METHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Coupling: Palladium-catalyzed coupling reactions can be employed for forming C-C bonds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfonyl compounds.

Scientific Research Applications

3-(3-BROMO-4-METHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of thiourea derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-4-METHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid: A precursor in the synthesis of the target compound.

    Thiophene-2-carbonyl piperazine: Another building block used in the synthesis.

    4-Bromoanisole: A related compound with similar structural features.

Uniqueness

3-(3-BROMO-4-METHOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H23BrN4O3S2

Molecular Weight

559.5 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H23BrN4O3S2/c1-32-20-9-4-16(15-19(20)25)22(30)27-24(33)26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)21-3-2-14-34-21/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30,33)

InChI Key

XIKLIISCEJQETI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Br

Origin of Product

United States

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